molecular formula C15H13N3O2S2 B15219568 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832075-88-4

4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

Cat. No.: B15219568
CAS No.: 832075-88-4
M. Wt: 331.4 g/mol
InChI Key: GFZOXMUCSPGTLH-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a complex organic compound that features a pyrimidine ring substituted with a thiophene group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the pyrimidine ring and the methylsulfonyl group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Methylsulfonyl)-6-(phenyl)pyrimidin-2-yl)aniline: Similar structure but with a phenyl group instead of a thiophene group.

    4-(4-(Methylsulfonyl)-6-(furan-2-yl)pyrimidin-2-yl)aniline: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

832075-88-4

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-(4-methylsulfonyl-6-thiophen-2-ylpyrimidin-2-yl)aniline

InChI

InChI=1S/C15H13N3O2S2/c1-22(19,20)14-9-12(13-3-2-8-21-13)17-15(18-14)10-4-6-11(16)7-5-10/h2-9H,16H2,1H3

InChI Key

GFZOXMUCSPGTLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=NC(=C1)C2=CC=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

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